3,4-Dimethylpentan-1-aminehydrochloride
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Overview
Description
3,4-Dimethylpentan-1-aminehydrochloride is an organic compound with the molecular formula C7H17N•HCl. It is a derivative of pentanamine, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pentane chain. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpentan-1-aminehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylpentan-1-amine with hydrochloric acid. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the reaction of 3,4-dimethylpentan-1-amine with hydrochloric acid in the presence of a catalyst to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3,4-Dimethylpentan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpentan-1-amine: The parent amine without the hydrochloride salt.
3,4-Dimethylhexan-1-amine: A similar compound with an additional carbon in the chain.
2,3-Dimethylpentan-1-amine: A positional isomer with methyl groups at the 2nd and 3rd positions.
Uniqueness
3,4-Dimethylpentan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Properties
Molecular Formula |
C7H18ClN |
---|---|
Molecular Weight |
151.68 g/mol |
IUPAC Name |
3,4-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)7(3)4-5-8;/h6-7H,4-5,8H2,1-3H3;1H |
InChI Key |
VLJVWFOWZQXKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCN.Cl |
Origin of Product |
United States |
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